N-(2-ethyl-6-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
N-(2-ethyl-6-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic acetamide derivative characterized by a 2-ethyl-6-methylphenyl group and a dihydropyridinone ring functionalized with a piperidine sulfonyl moiety. The ethyl and methyl substituents on the phenyl ring likely enhance lipophilicity, influencing membrane permeability and metabolic stability, while the piperidine sulfonyl group may contribute to target binding or solubility .
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-3-17-9-7-8-16(2)21(17)22-19(25)15-23-14-18(10-11-20(23)26)29(27,28)24-12-5-4-6-13-24/h7-11,14H,3-6,12-13,15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOWCQAROMWOGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound with potential pharmacological applications. Its structure includes a piperidine ring and various functional groups that contribute to its biological activity. This article provides an in-depth examination of the compound's biological properties, including its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 453.0 g/mol. The IUPAC name is this compound, indicating its complex structure that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the piperidine and dihydropyridine moieties suggests potential interactions with neurotransmitter systems and other signaling pathways. Preliminary studies indicate that the compound may modulate pathways involved in inflammation and microbial resistance.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance, derivatives similar to the target compound demonstrated significant activity against various pathogens. Key findings include:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | - |
| Staphylococcus epidermidis | 0.22 - 0.25 μg/mL | - |
These results suggest that modifications to the core structure can enhance antimicrobial efficacy, indicating that this compound may possess similar properties .
Anti-inflammatory Potential
The compound's ability to modulate inflammatory responses has also been investigated. Studies have shown that compounds with similar piperidine structures can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Case Studies
Several case studies have explored the biological effects of related compounds:
- Study on Antimicrobial Resistance : A study published in ACS Omega evaluated a series of piperidine derivatives for their antimicrobial effectiveness. The most active derivative exhibited potent activity against resistant strains of bacteria, highlighting the importance of structural modifications in enhancing efficacy .
- Inflammation Modulation : Research indicated that piperidine-containing compounds could reduce inflammation markers in vitro, suggesting potential therapeutic applications for chronic inflammatory conditions.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Acetamide Derivatives
Key Observations :
- The target compound’s piperidine sulfonyl group distinguishes it from pesticidal chloroacetamides (e.g., metazachlor), which rely on chloro substituents for herbicidal activity .
- The dihydropyridinone ring in the target compound contrasts with the tetrahydropyrimidinone or pyrimidine cores in pharmaceutical analogs (), suggesting divergent biological targets .
Functional and Application-Based Comparison
Pharmaceutical Context:
Compounds in and feature stereospecific acetamide backbones with complex heterocycles (e.g., tetrahydropyrimidinone, indazolyl pyrimidines), often targeting enzymes or receptors. The target compound’s piperidine sulfonyl group could mimic sulfonamide-containing drugs, enhancing interactions with binding pockets (e.g., kinases, proteases) . However, its lack of stereochemical complexity (compared to ’s multi-chiral center compounds) may limit selectivity in therapeutic applications .
Agrochemical Context:
Chloroacetamides like metazachlor () inhibit fatty acid elongation in weeds. The target compound’s replacement of chlorine with a piperidine sulfonyl group likely reduces environmental persistence and mammalian toxicity, aligning with modern agrochemical design trends .
Pharmacokinetic and Toxicity Profiles
While explicit data are unavailable, inferences can be drawn:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
